![molecular formula C11H13NOS B2819362 1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one CAS No. 2224413-12-9](/img/structure/B2819362.png)
1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one
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Description
“1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one” is a chemical compound that belongs to the class of heterocyclic compounds . It is characterized by a tetrahydrothieno pyridine nucleus . This compound is part of a larger family of compounds that are widely distributed in nature and have shown potent biological activities .
Synthesis Analysis
The synthesis of such compounds involves various methods. One of the methods involves the reaction of 1-aryl-substituted tetrahydrothieno pyridines with activated alkynes, which results in good yields of the corresponding tetrahydrothieno azocines .Molecular Structure Analysis
The structure of this compound consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Chemical Reactions Analysis
The reactions of 1-aryl-substituted tetrahydrothieno pyridines with activated alkynes involve the formation of open-chain carbocation as a result of (Ar)C(1)–N+ bond cleavage in the initial zwitterion .Future Directions
properties
IUPAC Name |
1-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-11(13)12-6-3-4-10-9(8-12)5-7-14-10/h2,5,7H,1,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYDPNLDDJPNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C(C1)C=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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